molecular formula C21H27N5O2 B2457397 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate CAS No. 578000-11-0

2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate

Cat. No.: B2457397
CAS No.: 578000-11-0
M. Wt: 381.48
InChI Key: SHVWCJIIJWULQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to selectively target cancer cells, leading to their destruction while leaving healthy cells unharmed. It also has the potential to regulate blood glucose levels and improve insulin sensitivity in diabetic patients.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It can induce apoptosis in cancer cells, leading to their death. It also has the potential to reduce inflammation and oxidative stress in the body, leading to improved overall health.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate in lab experiments include its high purity and potency, as well as its selective targeting of specific cells and receptors. However, the compound also has limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the study of 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate. These include further research into its potential applications in the treatment of various diseases, as well as the development of new synthesis methods to improve its availability and reduce its cost. Additionally, the compound could be studied for its potential as a diagnostic tool for certain diseases.

Synthesis Methods

The synthesis of 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate involves the reaction of 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetic acid with 2-methylbutanol in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.

Properties

IUPAC Name

2-methylbutyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-4-15(2)14-28-21(27)16(13-22)19-20(26-11-9-25(3)10-12-26)24-18-8-6-5-7-17(18)23-19/h5-8,15-16H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVWCJIIJWULQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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